3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide
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Overview
Description
3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O4S. It is a derivative of benzenesulfonamide, featuring an amino group and two hydroxyethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:
[ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide: Similar structure but with the amino group in a different position.
N-(2-hydroxyethyl)benzenesulfonamide: Lacks the additional hydroxyethyl group.
3-Amino-n,n-bis(2-ethylhexyl)benzenesulfonamide: Features longer alkyl chains instead of hydroxyethyl groups.
Uniqueness
3-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyethyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6374-97-6 |
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Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4S/c11-9-2-1-3-10(8-9)17(15,16)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7,11H2 |
InChI Key |
LHDUDYKYYNDASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)N |
Origin of Product |
United States |
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